Non-3-en-1-amine
CAS No.: 150171-97-4
Cat. No.: VC16835629
Molecular Formula: C9H19N
Molecular Weight: 141.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 150171-97-4 |
|---|---|
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| IUPAC Name | non-3-en-1-amine |
| Standard InChI | InChI=1S/C9H19N/c1-2-3-4-5-6-7-8-9-10/h6-7H,2-5,8-10H2,1H3 |
| Standard InChI Key | KRMSJPQILNAVKC-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCC=CCCN |
Introduction
Chemical Structure and Nomenclature
Molecular Architecture
Bicyclo[3.3.1]non-3-en-1-amine features a bicyclic framework comprising two fused rings: a six-membered cyclohexene ring and a three-membered bridge (Figure 1). The amine group (-NH2) is positioned at the bridgehead carbon (C1), while the double bond resides between C3 and C4 . The molecular formula is C9H15N, with a molecular weight of 137.22 g/mol .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| IUPAC Name | bicyclo[3.3.1]non-3-en-1-amine |
| Molecular Formula | C9H15N |
| Molecular Weight | 137.22 g/mol |
| InChI Key | ASVKKRLMJCWVQF-UHFFFAOYSA-N |
| SMILES Notation | N[C@H]1C2C=CC1CC2 |
The bicyclic structure imposes significant steric constraints, influencing reactivity and interaction with biological targets .
Synthesis and Reactivity
Reactivity Profile
As a primary amine, bicyclo[3.3.1]non-3-en-1-amine participates in reactions characteristic of its functional group:
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Alkylation/Acylation: The lone pair on nitrogen facilitates nucleophilic attack on electrophilic carbons, enabling the formation of secondary or tertiary amines .
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Condensation with Carbonyls: Reacts with aldehydes or ketones to form imines or enamines, pivotal in heterocyclic synthesis .
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Complexation with Metals: The amine group can coordinate to transition metals, forming complexes relevant to catalysis or material science .
Steric hindrance from the bicyclic skeleton may modulate reaction rates and regioselectivity compared to linear amines .
Physicochemical Properties
Physical State and Solubility
Bicyclo[3.3.1]non-3-en-1-amine is presumed to exist as a liquid or low-melting solid at room temperature, analogous to simpler aliphatic amines like n-butylamine (b.p. 77°C) . Its solubility profile likely includes miscibility with polar organic solvents (e.g., ethanol, acetone) and limited solubility in water due to the hydrophobic bicyclic framework .
Table 2: Estimated Physicochemical Parameters
| Property | Value |
|---|---|
| Boiling Point | ~150–170°C (estimated) |
| Density | ~0.9–1.0 g/cm³ |
| pKa (NH3+) | ~10–11 (similar to aliphatic amines) |
Spectroscopic Characteristics
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IR Spectroscopy: N-H stretching vibrations near 3300 cm⁻¹ and C-N stretches around 1200 cm⁻¹.
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NMR: Distinct signals for bridgehead protons (δ 2.5–3.5 ppm) and olefinic protons (δ 5.0–5.5 ppm) .
Applications and Industrial Relevance
Pharmaceutical Intermediates
Bicyclic amines are pivotal in drug design due to their ability to mimic bioactive conformations. For example:
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Neurological Agents: Structural analogs of bicyclo[3.3.1]non-3-en-1-amine could target neurotransmitter receptors, akin to fengabine (an antidepressant) .
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Antimicrobials: Amine-containing bicyclic systems are explored for their membrane-disrupting properties .
Material Science
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Polymer Modification: Incorporation into nylon plasticizers or epoxy resins to enhance thermal stability .
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Catalysis: As ligands in transition-metal catalysts for asymmetric synthesis .
| Hazard | Precautionary Measure |
|---|---|
| Skin Contact | Wear nitrile gloves; wash immediately with soap |
| Inhalation | Use fume hood; monitor air quality |
| Storage | Under nitrogen atmosphere; cool, dry conditions |
Recent Advances and Research Directions
A 2024 study demonstrated the modular synthesis of aryl amines via decarboxylative rearrangements, offering a template for adapting such methods to bicyclic systems . Computational modeling of transition states, as employed in this work, could optimize reaction conditions for bicyclo[3.3.1]non-3-en-1-amine derivatives.
Key research gaps include:
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Stereoselective Synthesis: Developing enantioselective routes to access chiral bicyclic amines.
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Biological Screening: Evaluating anticancer or antiviral activity in vitro.
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